Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are characterized by a 5-membered ring containing four carbon atoms and one sulfur atom. The specific compound of interest, although not directly studied in the provided papers, is related to various methylthiophene derivatives that have been synthesized and characterized in the literature.
Synthesis Analysis
The synthesis of related methylthiophene derivatives has been reported in several studies. For instance, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate was developed, which avoids the use of strong bases and cryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Additionally, the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has been described, demonstrating the versatility of methylthiophene derivatives in coupling reactions .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, as evidenced by the structure and characterization of 3,4,5-triiodo-2-methylthiophene, which was confirmed by X-ray crystallography and NMR . This highlights the importance of advanced analytical techniques in determining the precise molecular structure of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated to yield chloro derivatives, which can further react with alcohols to produce thiophene-2,4-diols . The nitration of methyl-3-hydroxythiophene-2-carboxylate has also been studied, leading to products that can undergo O to N acyl migrations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystallization and electron density maps of 3,4,5-triiodo-2-methylthiophene indicate non-covalent interactions such as iodine–iodine and sulfur–iodine interactions, which can affect the compound's physical properties . The presence of substituents on the thiophene ring, such as the isothiocyanato and methyl groups in methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, would similarly influence its properties, although specific studies on this compound were not provided.
Scientific Research Applications
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Scientific Field: Industrial Chemistry and Material Science
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Scientific Field: Organic Semiconductors
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Scientific Field: Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
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Scientific Field: Pharmacology
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Scientific Field: Antimicrobial Research
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Scientific Field: Cancer Research
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Scientific Field: Biochemical Research
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Scientific Field: Neurodegenerative Diseases Research
properties
IUPAC Name |
methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-5-3-13-7(8(10)11-2)6(5)9-4-12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVCXWHPJMBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N=C=S)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380568 | |
Record name | methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
CAS RN |
81321-15-5 | |
Record name | methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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